molecular formula C13H21N3O B1488733 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2098010-39-8

6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1488733
CAS No.: 2098010-39-8
M. Wt: 235.33 g/mol
InChI Key: MYFJHGMDUDLEGQ-UHFFFAOYSA-N
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Description

6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes an amino group, an isopentyl side chain, and a tetrahydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the cyclization of a suitable precursor, such as 2-nitrobenzaldehyde, with a hydrazine derivative to form the cinnoline core.

    Introduction of the Isopentyl Side Chain: The isopentyl group can be introduced through alkylation reactions using isopentyl halides under basic conditions.

    Reduction and Amination: The nitro group on the cinnoline core is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to modify the heterocyclic ring or side chains.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Modified heterocyclic rings and side chains.

    Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino group and the heterocyclic ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Similar structure but with a methyl group instead of an isopentyl group.

    6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Contains an ethyl group instead of an isopentyl group.

Uniqueness

6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its isopentyl side chain, which can influence its chemical reactivity and biological activity. The larger side chain may enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability in biological systems.

Properties

IUPAC Name

6-amino-2-(3-methylbutyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(2)5-6-16-13(17)8-10-7-11(14)3-4-12(10)15-16/h8-9,11H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFJHGMDUDLEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Reactant of Route 4
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Reactant of Route 5
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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